molecular formula C9H10O B2546902 (S)-(+)-1-Indanol CAS No. 25501-32-0

(S)-(+)-1-Indanol

Cat. No. B2546902
CAS RN: 25501-32-0
M. Wt: 134.178
InChI Key: YIAPLDFPUUJILH-VIFPVBQESA-N
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Description

-(S)-(+)-1-Indanol, also known as S-indanol, is a chiral secondary alcohol derived from the cyclization of aldehydes. It has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used in synthesis methods for the production of a variety of compounds, including chiral drugs and natural products. Additionally, its mechanism of action has been studied to understand its pharmacological effects and its potential therapeutic applications.

Scientific Research Applications

Biocatalysis and Chiral Synthesis

  • A nanohybrid biocatalyst was developed using (S)-(+)-1-Indanol for the kinetic resolution of secondary alcohols, demonstrating its application in synthesizing enantiomeric drugs like (+)-Indatraline, Irindalone, Indinavir, (+)-Sertraline, and Rasagiline mesylate (Galvão et al., 2018).

Antimicrobial and Antifungal Properties

  • Chlorindanol, derived from (S)-(+)-1-Indanol, exhibits potent antimicrobial and antifungal activity, highlighting its significance as a potential antiseptic agent (Bailey et al., 1959).
  • Enantiomerically pure chloroindanol derivatives, produced using biocatalytic methods, showed antifungal activity against Botrytis cinerea, a phytopathogenic fungus (Pinedo-Rivilla et al., 2020).

Biological Activity and Pharmacological Significance

  • Indanol derivatives, including those related to (S)-(+)-1-Indanol, have been investigated for various pharmacological activities, displaying antimicrobial, anti-fungal, antiviral, and anti-inflammatory properties (Kumar & Prashar, 2012).
  • Indanones, closely related to (S)-(+)-1-Indanol, exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer properties (Turek et al., 2017).

Application in Drug Development and Regulatory Processes

  • The role of (S)-(+)-1-Indanol and its derivatives in drug development is highlighted by its involvement in the preparation of Investigational New Drug (IND) applications, a crucial step in the clinical trial process for new drugs (Ferkany & Williams, 2008).

properties

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020638
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Indanol

CAS RN

25501-32-0
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-inden-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g Indanone (obtained according to Example VIII) is added to a solution of 1.5 molequivalent NaAlH2 (OC2H4OCH3)2 in a mixture of benzene and ether in the course of which the temperature raises to 35° C. Then the reaction mixture is stirred during one hour, poured out into ice and extracted with ether. The solution in ether is washed with NaCl solution, dried and evaporated. The residue is distilled under diminished pressure yielding 15.1 g indanol. B.p. 115° C./1 mm Hg. The indanol is dissolved in 100 ml cyclohexane and during 30 min. gaseous HCl is introduced followed by N2 to remove the excess of HCl. The reaction mixture is evaporated and the residue is distilled under diminished pressure yielding 12.9 g indanyl chloride. B.p. 95° C./1 mm Hg.
Quantity
20 g
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reactant
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[Compound]
Name
NaAlH2 (OC2H4OCH3)2
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Synthesis routes and methods II

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).
Quantity
9.22 g
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reactant
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60 mL
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40 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Formic acid (7.2 mL, 190.7 mmol) was added dropwise to a stirred solution of 1-indanone (5.09 g, 38.5 mmol), (S,S)-TsDPEN Ru (p-cymene) Cl (231 mg, 0.36 mmol) and triethylamine (26 mL, 186.5 mmol) in dichloromethane (50 mL) at 30° C. (internal) under a nitrogen atmosphere over a period of 30 minutes. The internal temperature reached 35° C. during the addition. After stirring for 19 hours at 30° C., 1H NMR analysis indicated a conversion of 80%. Additional (S,S)-TsDPEN Ru (p-cymene)Cl (47 mg, 0.07 mmol) was added to the reaction mixture followed by formic acid (3 mL, 79.5 mmol) dropwise over 30 minutes. After stirring for 21 hours at 35° C. (internal), 1H NMR analysis indicated complete conversion. The reaction was allowed to cool to room temperature before saturated aqueous sodium hydrogen carbonate solution (100 mL) was added. The two layers were separated then the aqueous layer was further extracted with dichloromethane (80 mL). The combined organic layers were washed with water (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by passage trough a pad of silica using methyl tert-butyl ether as eluant to afford the S-enantiomer of the title compound as a red solid. (5.06 g, 98%). 1H NMR (400 MHz, d6-DMSO) δ ppm 7.37-7.34 (1H, m, Ar), 7.26-7.19 (3H, m, Ar), 5.23 (1H, d, J6, OH), 5.06 (1H, dt, J6 and 6, CH), 2.97-2.90 (1H, m, CHH), 2.77-2.69 (1H, m, CHH), 2.39-2.31 (1H, m, CHH) and 1.84-1.75 (1H, m, CHH). Analysis of this material by chiral GC indicated it to be 98% e.e.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
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reactant
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[Compound]
Name
(S,S)-TsDPEN Ru
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(S,S)-TsDPEN Ru (p-cymene)Cl
Quantity
47 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Citations

For This Compound
191
Citations
D Zhou, DE Cherrak, K Kaczmarski, A Cavazzini… - Chemical engineering …, 2003 - Elsevier
… The adsorption isotherm data of R- and S-1-indanol and of their racemic mixture on cellulose … Samples of pure R-1-indanol and S-1-indanol were also purchased from Aldrich and were …
Number of citations: 29 www.sciencedirect.com
A Felinger, D Zhou, G Guiochon - Journal of Chromatography A, 2003 - Elsevier
… The pure R-1-indanol and S-1-indanol, also from Aldrich, were previously purified in our … On the other hand, for the S-1-indanol, the biLangmuir isotherm fits significantly better than the …
Number of citations: 121 www.sciencedirect.com
D Zhou, K Kaczmarski, G Guiochon - Journal of Chromatography A, 2003 - Elsevier
… Samples of pure R-1-indanol and S-1-indanol were also purchased from … ; for S-1-indanol, they are 0.27, 0.28, and 0.33. For all three columns, the adsorption constants for S-1-indanol …
Number of citations: 17 www.sciencedirect.com
K Lee, SM Resnick, DT Gibson - Applied and environmental …, 1997 - Am Soc Microbiol
A recombinant Escherichia coli strain which expresses naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 oxidized (S)-1-indanol to trans-(1S,3S)-indan-1,3-…
Number of citations: 28 journals.asm.org
E Kalay, E Dertli, E Şahin - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
Enantiopure benzo-fused cyclic alcohols have been used as a building block of a drug for Parkinson’s disease. Biocatalytic reduction of ketones is one of the most promising and …
Number of citations: 3 www.tandfonline.com
A Bouchet, J Altnöder, M Broquier… - Journal of Molecular …, 2014 - Elsevier
The effect of hydration on a flexible amphiphilic molecule has been studied on the example of 1-hydroxyindan (1-indanol). Studies in jet-cooled conditions by means of resonance-…
Number of citations: 11 www.sciencedirect.com
K Le Barbu-Debus, A Scherrer, A Bouchet… - Physical Chemistry …, 2018 - pubs.rsc.org
The influence of flexibility and hydrogen bond formation on the IR absorption and vibrational circular dichroism (VCD) spectrum of a floppy protic molecule, namely, (S)-1-indanol, is …
Number of citations: 28 pubs.rsc.org
K Kaczmarski, M Gubernak, D Zhou… - Chemical engineering …, 2003 - Elsevier
… We have obtained for S-1-indanol a value of D s equal to 7.3×10 −5 cm 2 / min . Fig. 10 illustrates typical results obtained in the comparison of experimental and calculated profiles for …
Number of citations: 31 www.sciencedirect.com
SM Resnick, DS Torok, K Lee, JM Brand… - Applied and …, 1994 - Am Soc Microbiol
The biotransformation of 1-indanone and 2-indanone to hydroxyindanones was examined with bacterial strains expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (…
Number of citations: 88 journals.asm.org
J Altnoeder, A Bouchet, JJ Lee, KE Otto… - Physical Chemistry …, 2013 - pubs.rsc.org
The aggregation behavior of racemic and enantiopure 1-indanol has been studied by FTIR spectroscopy, resonant ion dip IR spectroscopy, and spontaneous Raman scattering in …
Number of citations: 40 pubs.rsc.org

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